molecular formula C5H9NS B1396121 2-Thia-6-azaspiro[3.3]heptane CAS No. 920491-09-4

2-Thia-6-azaspiro[3.3]heptane

Cat. No. B1396121
CAS RN: 920491-09-4
M. Wt: 115.2 g/mol
InChI Key: PHMKOQSDCVHJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thia-6-azaspiro[3.3]heptane, also known as 2-thia-6-azaspiro [3.3]heptane hemioxalate, is a compound with the molecular formula C12H20N2O4S2 and a molecular weight of 320.43 .


Synthesis Analysis

While specific synthesis methods for 2-Thia-6-azaspiro[3.3]heptane were not found, there are reports on the synthesis of related compounds. For instance, the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported .


Molecular Structure Analysis

The InChI code for 2-Thia-6-azaspiro[3.3]heptane is 1S/2C5H9NS.C2H2O4/c21-5 (2-6-1)3-7-4-5;3-1 (4)2 (5)6/h26H,1-4H2; (H,3,4) (H,5,6) .


Physical And Chemical Properties Analysis

2-Thia-6-azaspiro[3.3]heptane is a solid at room temperature . It has a molecular weight of 320.43 and is stored at refrigerator temperatures .

Scientific Research Applications

Pharmaceutical Intermediate

2-Thia-6-azaspiro[3.3]heptane is used as an intermediate in pharmaceutical synthesis . It plays a crucial role in the production of various drugs, contributing to the structural complexity and diversity of pharmaceutical compounds.

Chemical Synthesis

In addition to its role in pharmaceuticals, 2-Thia-6-azaspiro[3.3]heptane is also used in broader chemical synthesis . Its unique structure can be leveraged to create a variety of complex chemical compounds.

Medicine

2-Thia-6-azaspiro[3.3]heptane is used in medicine . While the specific applications can vary, the compound’s unique properties make it valuable in the development of new treatments and therapies.

Research and Development

The compound is used in research and development, particularly in the field of organic chemistry . Its unique structure and properties make it an interesting subject for scientific investigation.

Safety and Handling

The safety and handling of 2-Thia-6-azaspiro[3.3]heptane is a significant area of focus. Understanding its properties is crucial for ensuring it can be safely used and stored .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKOQSDCVHJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-6-azaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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